![molecular formula C23H15F3N4O3S B2759010 3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226453-11-7](/img/no-structure.png)

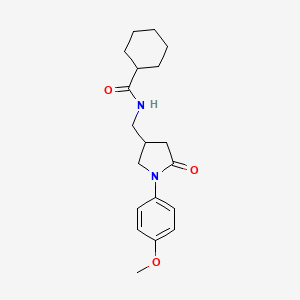

3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

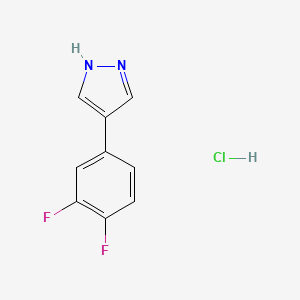

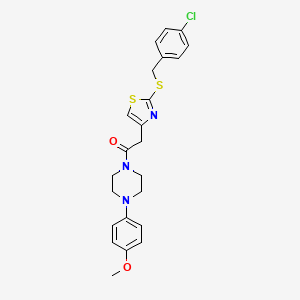

The compound is a complex organic molecule with several functional groups, including a trifluoromethyl group, an oxadiazole ring, and a thienopyrimidinone ring. These groups are common in medicinal chemistry and materials science due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (oxadiazole and thienopyrimidinone), which likely contribute to its stability and possibly its reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s electronic properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to enhance the electrophilicity of adjacent carbons, potentially making them more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and permeability .科学的研究の応用

- Schreiner’s Thiourea : The 3,5-bis(trifluoromethyl)phenyl motif within this compound plays a crucial role in organocatalysis. Specifically, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (abbreviated as Schreiner’s thiourea) has been widely used as an H-bond organocatalyst in promoting organic transformations. It activates substrates and stabilizes developing negative charges (e.g., oxyanions) during transition states through explicit double hydrogen bonding. Researchers continue to explore its applications in various reactions .

- Physicochemical Effects of CF3 Substitutions : Researchers have investigated the impact of trifluoromethyl (CF3) substitutions on protein stability and dynamics. By comparing CF3-substituted residues with their methyl (CH3)-substituted analogues, they aim to predict perturbations caused by fluorine labels. Understanding these effects is crucial for drug design and biochemistry studies .

Organocatalysis

Fluorine Labeling Studies

将来の方向性

The study and application of such complex organic molecules are a vibrant area of research in fields like medicinal chemistry, materials science, and synthetic chemistry. Future work could involve exploring the compound’s biological activity, optimizing its synthesis, or tuning its properties for specific applications .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 3-(m-tolyl) and 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl substituents.", "Starting Materials": [ "2-Amino-4-methylthiophene-3,5-dicarbonitrile", "Ethyl cyanoacetate", "Benzene-1,3-dicarboxylic acid", "4-Trifluoromethylbenzoyl chloride", "Hydrazine hydrate", "m-Toluidine", "Triethylamine", "N,N-Dimethylformamide", "Acetic acid", "Sodium acetate", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-methylthiophene-3,5-dicarbonitrile", "Step 2: Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core by reacting 2-amino-4-methylthiophene-3,5-dicarbonitrile with ethyl cyanoacetate and benzene-1,3-dicarboxylic acid in the presence of triethylamine and N,N-dimethylformamide", "Step 3: Synthesis of 3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core with m-toluidine in the presence of acetic acid and sodium acetate", "Step 4: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 4-trifluoromethylbenzoyl chloride and hydrazine hydrate in the presence of sodium hydroxide and ethanol" ] } | |

CAS番号 |

1226453-11-7 |

製品名 |

3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

分子式 |

C23H15F3N4O3S |

分子量 |

484.45 |

IUPAC名 |

3-(3-methylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H15F3N4O3S/c1-13-3-2-4-16(11-13)30-21(31)19-17(9-10-34-19)29(22(30)32)12-18-27-20(28-33-18)14-5-7-15(8-6-14)23(24,25)26/h2-11H,12H2,1H3 |

InChIキー |

HKFQUUIANLEUMR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde](/img/structure/B2758928.png)

![6-methoxy-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide](/img/structure/B2758934.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2758937.png)

![(4-benzyl-3-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2758946.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2758950.png)